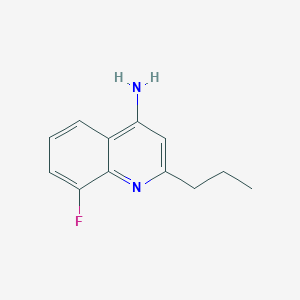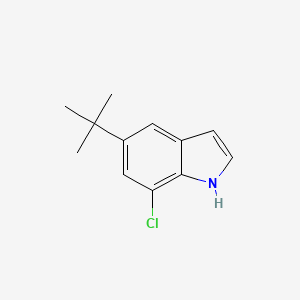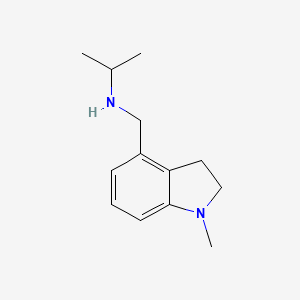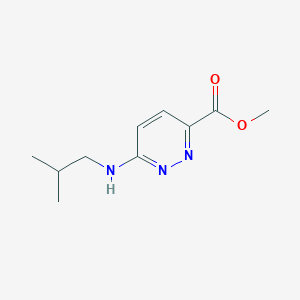![molecular formula C10H12FN3O B15068964 (NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is a synthetic organic compound that belongs to the class of nicotinaldehyde derivatives This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an oxime functional group attached to the nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinaldehyde Core: Starting from a suitable pyridine derivative, the nicotinaldehyde core can be synthesized through a series of reactions such as halogenation, nitration, and reduction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the nicotinaldehyde core.
Formation of the Oxime Group: The oxime group can be formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Amines or hydrazines under mild heating.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted nicotinaldehyde derivatives.
Condensation: Imines or hydrazones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving nicotinaldehyde derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the pyrrolidine ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: Lacks the oxime group.
6-(Pyrrolidin-1-yl)nicotinaldehydeoxime: Lacks the fluorine atom.
2-Fluoro-6-(pyrrolidin-1-yl)pyridine: Lacks the aldehyde and oxime groups.
Uniqueness
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is unique due to the combination of the fluorine atom, pyrrolidine ring, and oxime group, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C10H12FN3O |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H12FN3O/c11-10-8(7-12-15)3-4-9(13-10)14-5-1-2-6-14/h3-4,7,15H,1-2,5-6H2/b12-7- |
InChI Key |
JQAZDWJJXUPEHW-GHXNOFRVSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=C(C=C2)/C=N\O)F |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C=NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















